UDP-L-arabinose

Description

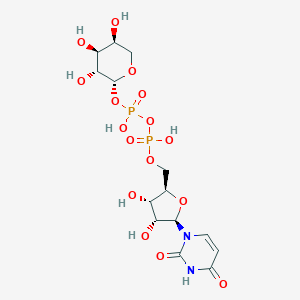

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQDLYVHOTZLOR-IAZOVDBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349271 | |

| Record name | UDP-L-arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | UDP-L-arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15839-78-8 | |

| Record name | UDP-arabinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15839-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UDP-L-arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDP-L-arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualization Within Nucleotide Sugar Metabolism

UDP-L-arabinose is a key intermediate in the intricate network of nucleotide sugar metabolic pathways, primarily in plants and some bacteria. ontosight.aiontosight.ai Nucleotide sugars are activated forms of monosaccharides essential for the biosynthesis of a vast array of glycoconjugates and polysaccharides. researchgate.net The synthesis of this compound is a specialized process that highlights the metabolic diversity observed across different kingdoms of life.

The primary biosynthetic route for this compound begins with UDP-glucose, a central nucleotide sugar. ontosight.ainih.gov Through a series of enzymatic reactions, UDP-glucose is converted to this compound. This de novo pathway involves the action of several key enzymes:

UDP-glucose 6-dehydrogenase: This enzyme oxidizes UDP-glucose to produce UDP-glucuronic acid. ontosight.aiacs.org

UDP-xylose synthase (UXS): This enzyme catalyzes the decarboxylation of UDP-glucuronic acid to form UDP-xylose. nih.govacs.org

UDP-xylose 4-epimerase (UXE): This enzyme performs the final step, the C-4 epimerization of UDP-xylose to yield this compound in its pyranose form (UDP-L-Arap). nih.gov

In plants like Arabidopsis thaliana, this pathway is compartmentalized, with different enzyme isoforms localized in the cytosol and the Golgi apparatus. nih.govnih.gov For instance, the Golgi-localized MUR4 protein is a key UDP-xylose 4-epimerase. nih.govnih.gov Additionally, some cytosolic UDP-glucose 4-epimerases (UGEs) have been shown to possess secondary UDP-xylose 4-epimerase activity, contributing to the cytosolic pool of this compound. nih.gov

Interestingly, L-arabinose is predominantly found in the furanose form (L-Araf) within plant cell wall polysaccharides. oup.com This necessitates a further conversion step catalyzed by UDP-L-arabinopyranose mutases, which interconvert UDP-L-Arap and UDP-L-arabinofuranose (UDP-L-Araf). oup.comuniprot.org This complex delivery system, involving transport of UDP-L-Arap out of the Golgi for conversion and subsequent import of UDP-L-Araf back into the Golgi, underscores the intricate regulation of nucleotide sugar metabolism. pnas.org

In certain bacteria, this compound metabolism is linked to antibiotic resistance. For example, in some polymyxin-resistant strains, UDP-glucuronic acid is converted to UDP-4-keto-arabinose, a precursor for the synthesis of UDP-4-amino-4-deoxy-L-arabinose, which modifies lipid A and confers resistance. ebi.ac.ukresearchgate.netuniprot.orguniprot.org

Overview of Its Pivotal Role in Glycoconjugate and Polysaccharide Synthesis Research

UDP-L-arabinose serves as the essential donor of L-arabinose residues for the synthesis of a wide variety of glycoconjugates and polysaccharides, particularly in plants. ontosight.aiontosight.ai The arabinose units transferred from this compound are integral components of the plant cell wall, influencing its structure, integrity, and function.

Key roles in polysaccharide synthesis include:

Pectins: L-arabinose is a major constituent of pectic polysaccharides like arabinans and arabinogalactans, which are critical for cell adhesion and wall flexibility. ontosight.ai

Hemicelluloses: Arabinose residues are also found in hemicelluloses such as arabinoxylans, contributing to the cross-linking of cellulose (B213188) microfibrils. nih.gov

Arabinogalactan (B145846) proteins (AGPs): These heavily glycosylated proteins are involved in various developmental processes, and their arabinogalactan chains are rich in arabinose. nih.gov

Extensins: These hydroxyproline-rich glycoproteins, which strengthen the cell wall, are also glycosylated with arabinose residues. nih.govfrontiersin.org

Research has demonstrated the critical nature of this compound in these processes. For instance, mutations in the MUR4 gene in Arabidopsis, which encodes a UDP-xylose 4-epimerase, lead to a significant reduction in cell wall arabinose content and result in dwarf phenotypes. nih.gov This highlights the direct link between this compound availability and proper plant growth and development.

In bacteria, this compound is a precursor for the synthesis of lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. ontosight.ai The modification of LPS with arabinose can be crucial for bacterial pathogenesis and resistance to antimicrobial peptides. ebi.ac.ukresearchgate.net

Current Landscape and Scope of Academic Inquiry on Udp L Arabinose

De Novo Biosynthesis Pathways of this compound

The primary de novo pathway for this compound synthesis is a multi-step enzymatic process that originates from a common sugar nucleotide precursor. lib4ri.chpnas.org This pathway is conserved across plant species and involves several key enzymatic conversions. lib4ri.ch

UDP-Glucose as a Primary Precursor in Plant and Microbial Systems

The biosynthesis of this compound begins with UDP-glucose (UDP-Glc), a central molecule in sugar metabolism. lib4ri.chpnas.org In plants, UDP-Glc is synthesized from sucrose (B13894) or glucose-1-phosphate. lib4ri.chnih.gov UDP-Glc serves as the initial substrate for a series of enzymatic reactions that ultimately lead to the formation of this compound. pnas.orgnih.gov This initial step underscores the connection between primary carbohydrate metabolism and the specialized pathways of cell wall biosynthesis. In microbial systems, such as the bacterium Sinorhizobium meliloti, UDP-glucose is also the starting point for the synthesis of UDP-xylose and subsequently this compound. nih.govasm.org

Enzymatic Conversion of UDP-Glucuronic Acid to UDP-Xylose in this compound Biosynthesis

The first committed step in the pathway involves the oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose dehydrogenase (UGD). lib4ri.ch This reaction is followed by the decarboxylation of UDP-GlcA to produce UDP-xylose (UDP-Xyl), a critical intermediate. lib4ri.chpnas.org This decarboxylation is catalyzed by UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase. lib4ri.chnih.gov The formation of UDP-Xyl is a pivotal branch point, as UDP-Xyl is a precursor for both xylans and, through further epimerization, arabinans. nih.gov

Key Enzymatic Transformations to Form this compound in Plants

The final step in the de novo synthesis of this compound is the epimerization of UDP-xylose at the C4 position. nih.gov This reaction is catalyzed by specific epimerases that interconvert UDP-xylose and this compound. nih.gov

In the model plant Arabidopsis thaliana, the primary enzyme responsible for the conversion of UDP-xylose to this compound is a Golgi-localized UDP-xylose 4-epimerase (UXE) encoded by the MUR4 gene (AtMUR4). nih.gov Mutants lacking a functional MUR4 protein exhibit a significant, approximately 50%, reduction in L-arabinose content in their cell walls, leading to a dwarf phenotype. nih.gov This demonstrates the crucial role of AtMUR4 in providing the this compound necessary for normal cell wall structure and plant development. nih.gov The MUR4 protein is a type-II membrane protein, and its localization in the Golgi apparatus is consistent with the site of polysaccharide synthesis. nih.gov

UDP-Xylose 4-Epimerase (UXE)-Dependent Conversions (e.g., AtMUR4)

Subcellular Compartmentalization of De Novo this compound Synthesis in Eukaryotes (e.g., Golgi, Cytosol)

The biosynthesis of this compound in eukaryotes is spatially organized between the cytosol and the Golgi apparatus. lib4ri.ch Land plants have dual de novo pathways in both compartments. lib4ri.ch The synthesis of UDP-glucuronic acid from UDP-glucose occurs in the cytosol. lib4ri.ch UDP-GlcA can then be transported into the Golgi apparatus by specific transporters. lib4ri.ch

Within the Golgi lumen, membrane-bound isoforms of UDP-xylose synthase (e.g., AtUXS1, AtUXS2, and AtUXS4 in Arabidopsis) convert UDP-GlcA to UDP-Xyl. lib4ri.ch Subsequently, the Golgi-localized UDP-xylose 4-epimerase, AtMUR4, catalyzes the formation of this compound (in its pyranose form, UDP-L-Arap). nih.govosti.gov

Concurrently, a parallel pathway exists in the cytosol. lib4ri.ch Soluble isoforms of UDP-xylose synthase (e.g., AtUXS3, AtUXS5, and AtUXS6 in Arabidopsis) produce UDP-Xyl from UDP-GlcA in the cytoplasm. lib4ri.ch This cytosolic UDP-Xyl can then be converted to UDP-L-Arap by the bifunctional UDP-glucose 4-epimerases, AtUGE1 and AtUGE3. nih.govlib4ri.ch

Interestingly, the majority of L-arabinose in plant glycans is in the furanose form (Araf). pnas.orgosti.gov The conversion of UDP-L-Arap to UDP-L-Araf is catalyzed by UDP-arabinopyranose mutases, which are located on the cytosolic face of the Golgi. pnas.orgosti.gov This necessitates the transport of UDP-L-Arap out of the Golgi, its conversion to UDP-L-Araf in the cytosol, and the subsequent transport of UDP-L-Araf back into the Golgi lumen for its use by glycosyltransferases in polysaccharide synthesis. pnas.orgosti.govpnas.org This complex trafficking highlights the intricate regulation and compartmentalization of nucleotide sugar metabolism.

Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Subcellular Location | Organism Example |

| UDP-Glucose Dehydrogenase (UGD) | Converts UDP-glucose to UDP-glucuronic acid | Cytosol | Plants, Microbes |

| UDP-Xylose Synthase (UXS) | Converts UDP-glucuronic acid to UDP-xylose | Golgi & Cytosol | Arabidopsis thaliana |

| UDP-Xylose 4-Epimerase (UXE) | Converts UDP-xylose to this compound | Golgi Apparatus | Arabidopsis thaliana (AtMUR4) |

| Bifunctional UDP-Glucose 4-Epimerase (UGE) | Converts UDP-xylose to this compound | Cytosol | Arabidopsis thaliana (AtUGE1, AtUGE3) |

| UDP-Arabinopyranose Mutase | Converts UDP-L-Arap to UDP-L-Araf | Cytosolic face of Golgi | Plants |

The Intricate World of this compound: A Key Player in Glycan Biosynthesis

Uridine diphosphate-L-arabinose (this compound) is a crucial activated sugar nucleotide that serves as a fundamental building block for a wide array of essential glycoconjugates, including glycoproteins, glycolipids, and polysaccharides in both plants and bacteria. ontosight.ai The biosynthesis and metabolic regulation of this compound are tightly controlled processes, ensuring its availability for the construction of complex cellular structures. This article delves into the detailed biochemical pathways responsible for the formation and interconversion of this compound, highlighting the key enzymes and their significance.

Biological Roles and Physiological Significance of Udp L Arabinose

Contribution to Plant Cell Wall Biosynthesis and Assembly

The plant cell wall is a dynamic and complex structure vital for providing structural support, determining cell shape, and mediating interactions with the environment. UDP-L-arabinose is a key precursor for the synthesis of several major components of the plant cell wall, including pectic polysaccharides, hemicelluloses, and glycoproteins. purdue.edu

Precursor for Pectic Polysaccharides (e.g., Rhamnogalacturonan I, Arabinan)

In Arabidopsis thaliana, the MUR4 gene encodes a UDP-D-xylose 4-epimerase that catalyzes the formation of this compound from UDP-D-xylose. nih.gov Mutants in this gene (mur4) exhibit a significant reduction in cell wall L-arabinose content, highlighting the critical role of this compound in pectin (B1162225) synthesis. nih.gov Studies in rice (Oryza sativa) have shown that a specific UDP-arabinopyranose mutase, OsUAM3, is crucial for the synthesis of arabinan (B1173331) side chains of RG-I, particularly in pollen development. nih.govscispace.com

Incorporation into Hemicelluloses (e.g., Arabinoxylans)

Hemicelluloses are a diverse group of polysaccharides that cross-link cellulose (B213188) microfibrils, providing structural reinforcement to the cell wall. frontiersin.orgnih.gov Arabinoxylans, a major type of hemicellulose in the cell walls of grasses and other commelinid monocots, consist of a backbone of β-1,4-linked D-xylose residues substituted with L-arabinose side chains. nih.govfrontiersin.org this compound serves as the donor for these arabinose residues, which are crucial for the structure and function of arabinoxylans. frontiersin.orgresearchgate.net The arabinose side chains influence the solubility, viscosity, and interaction of arabinoxylans with other cell wall components. frontiersin.org The synthesis of arabinoxylans requires the coordinated action of various enzymes, including those involved in the production of UDP-xylose and its subsequent conversion to this compound. researchgate.netscispace.com

Donor for Glycoproteins (e.g., Extensins, Arabinogalactan (B145846) Proteins)

This compound is an essential sugar donor for the glycosylation of several classes of hydroxyproline-rich glycoproteins (HRGPs), including extensins and arabinogalactan proteins (AGPs). purdue.edunih.gov These glycoproteins are involved in a wide range of cellular processes, including cell wall assembly, cell signaling, and plant development. nih.govfrontiersin.org

Extensins are structural proteins that form a cross-linked network within the cell wall. Their glycosylation, which involves the addition of short arabinose side chains to hydroxyproline (B1673980) residues, is critical for their function. frontiersin.orgfrontiersin.org this compound provides the arabinose units for the synthesis of these oligoarabinosides. frontiersin.org

Arabinogalactan proteins are a highly diverse group of proteoglycans implicated in various aspects of plant growth and development, including cell proliferation and cell-cell interactions. nih.govresearchgate.net They are characterized by large, complex arabinogalactan polysaccharide chains attached to a protein backbone. frontiersin.orgnih.gov this compound is the donor for the numerous arabinose residues found in the side chains of these complex glycans. frontiersin.orgresearchgate.net

Impact on Plant Growth and Development

The proper synthesis and incorporation of this compound-derived components into the cell wall are critical for normal plant growth and development. Disruptions in this compound metabolism can lead to a variety of developmental defects.

Role in Cell Wall Integrity and Morphogenesis (e.g., Pollen Wall Development)

The structural integrity of the cell wall is paramount for maintaining cell shape and facilitating organized growth. This compound plays a vital role in ensuring this integrity by providing the building blocks for key structural polysaccharides and glycoproteins. nih.gov Mutations affecting this compound biosynthesis can lead to compromised cell wall structure and abnormal morphogenesis. nih.gov

A notable example of the importance of this compound in morphogenesis is pollen wall development. The pollen wall is a complex, multi-layered structure that protects the male gametes. Its formation requires the precise deposition of various polysaccharides, including pectins. nih.gov In rice, the suppression of OsUAM3, a gene responsible for converting UDP-L-arabinopyranose to UDP-L-arabinofuranose, leads to abnormal pollen cell walls and reduced arabinan content. nih.govscispace.com This demonstrates the critical role of this compound metabolism in the intricate process of pollen wall formation. nih.govtandfonline.com Similarly, in Arabidopsis, double mutants for UDP-arabinopyranose mutase genes (rgp1 rgp2) are lethal to the male gametophyte due to an arrest in pollen mitosis, underscoring the essential nature of this compound interconversion for pollen development. uniprot.org

Table 1: Impact of this compound Related Gene Mutations on Plant Development

| Gene/Mutant | Organism | Phenotype | Affected Process |

|---|---|---|---|

| mur4 | Arabidopsis thaliana | Dwarf phenotype, reduced L-arabinose in cell walls. nih.gov | Pectin and glycoprotein (B1211001) biosynthesis |

| OsUAM3-KD | Oryza sativa (Rice) | Abnormal pollen cell wall and exine, low arabinan levels. nih.govscispace.com | Pollen wall morphogenesis |

| rgp1 rgp2 | Arabidopsis thaliana | Male gametophyte lethal, arrest in pollen mitosis. uniprot.org | Pollen development |

| cap1 | Oryza sativa (Rice) | Collapsed pollen grains. scispace.com | Pollen development, likely this compound synthesis |

Influence on Root Elongation and Abiotic Stress Tolerance (e.g., Salt Stress)

This compound metabolism is not only crucial for normal development but also plays a significant role in how plants respond to environmental challenges, particularly abiotic stresses like high salinity. osti.govnih.gov

Studies in Arabidopsis have shown that mutations in the MUR4 gene, which is required for this compound biosynthesis, result in reduced root elongation under high salt conditions. osti.govnih.govresearchgate.net This phenotype can be rescued by the external application of L-arabinose or gum arabic (a source of AGPs), indicating that the salt-sensitive phenotype is directly linked to a deficiency in arabinose-containing cell wall components, particularly AGPs. osti.govnih.gov The mur4 mutants also exhibit abnormal cell-to-cell adhesion under salt stress, leading to a loss of tissue integrity. osti.govnih.gov These findings highlight the importance of this compound-derived polymers in maintaining cell wall integrity and function during salt stress, which is critical for sustained root growth. frontiersin.orgresearchgate.net

Table 2: Research Findings on this compound and Salt Stress

| Study Focus | Organism | Key Findings |

|---|---|---|

| mur4/hsr8 mutant analysis | Arabidopsis thaliana | Reduced root elongation under high NaCl concentrations. osti.govnih.gov |

| Rescue experiments | Arabidopsis thaliana | Exogenous L-arabinose or gum arabic rescues the short-root phenotype of mur4 mutants under salt stress. osti.govnih.gov |

| Cell adhesion | Arabidopsis thaliana | mur4 mutation leads to abnormal cell-cell adhesion under salt stress. osti.govnih.gov |

| Role of AGPs | Arabidopsis thaliana | Implicated as key components in mediating salt stress tolerance through maintenance of cell wall integrity. frontiersin.org |

Role in Microbial Physiology and Virulence

In the microbial world, particularly among pathogenic bacteria, this compound is a central molecule in pathways that determine the bacterium's interaction with its environment and host organisms. Its roles are especially prominent in the modification of the outer membrane, contribution to antibiotic resistance, and the formation of biofilms.

Modification of Bacterial Lipopolysaccharides (LPS) and Outer Membrane Biogenesis

The pathway involves a series of enzymes encoded by the arn operon (also known as the pmr operon). core.ac.ukwur.nl For instance, the bifunctional enzyme ArnA catalyzes the initial steps in the conversion of UDP-glucuronic acid to an intermediate that is further processed to UDP-L-Ara4N. researchgate.netresearchgate.netfrontiersin.org Subsequently, enzymes like ArnB, an aminotransferase, are involved in the formation of UDP-L-Ara4N. nih.govnih.govontosight.aipnas.org ArnC then transfers the L-Ara4N moiety to an undecaprenyl phosphate (B84403) carrier on the cytoplasmic side of the inner membrane. mdpi.com Finally, the ArnT transferase moves the L-Ara4N from the carrier to lipid A in the periplasm. mdpi.com

Table 1: Key Enzymes in the L-Ara4N Biosynthetic Pathway

| Enzyme | Function | Role in LPS Modification |

| ArnA | Bifunctional enzyme with dehydrogenase and formyltransferase activity. researchgate.netresearchgate.netfrontiersin.org | Initiates the pathway for L-Ara4N synthesis. researchgate.net |

| ArnB | Aminotransferase. nih.govnih.govontosight.aipnas.org | Catalyzes the formation of UDP-L-Ara4N. nih.gov |

| ArnC | Undecaprenyl transferase. | Transfers L-Ara4N to a lipid carrier. mdpi.com |

| ArnT | Arabinosyl transferase. | Transfers L-Ara4N from the lipid carrier to lipid A. mdpi.com |

Contribution to Antibiotic Resistance Mechanisms (e.g., Polymyxin (B74138) Resistance)

The modification of lipid A with L-Ara4N, derived from this compound, is a primary mechanism of resistance against cationic antimicrobial peptides (CAMPs), including the polymyxin class of antibiotics. researchgate.netcore.ac.uk Polymyxins, such as colistin, are last-resort antibiotics used to treat infections caused by multidrug-resistant Gram-negative bacteria. core.ac.uk These antibiotics are positively charged and target the negatively charged lipid A of the bacterial outer membrane, leading to membrane destabilization and cell death.

By adding the cationic L-Ara4N to lipid A, bacteria reduce the net negative charge of their outer membrane. researchgate.net This electrostatic repulsion hinders the binding of positively charged polymyxins, thereby conferring resistance. core.ac.ukresearchgate.net The expression of the arn operon, and consequently the L-Ara4N modification pathway, is often upregulated in response to environmental cues such as low magnesium levels or the presence of sub-lethal concentrations of CAMPs, allowing bacteria to adapt and survive in hostile environments. researchgate.net The inhibition of enzymes in this pathway, such as ArnB, is being explored as a potential strategy to re-sensitize resistant bacteria to polymyxins. nih.gov

Influence on Biofilm Formation in Pathogenic Bacteria

Biofilm formation is a critical virulence factor for many pathogenic bacteria, providing protection from host defenses and antibiotics. The synthesis of UDP-4-amino-4-deoxy-L-arabinose is implicated in the maturation of biofilms in Escherichia coli. frontiersin.org While the direct role of this compound is an area of ongoing research, the metabolism of L-arabinose has been shown to influence biofilm development in pathogenic bacteria like Salmonella Typhimurium and Vibrio parahaemolyticus. mdpi.comresearchgate.netacs.org In S. Typhimurium, the metabolism of L-arabinose negatively impacts biofilm formation. mdpi.comresearchgate.net Conversely, studies on E. coli suggest that the pathway leading to UDP-4-amino-4-deoxy-L-arabinose is involved in the production of the extracellular polymeric substance that forms the biofilm matrix. frontiersin.org These findings indicate that the pathways involving L-arabinose and its activated forms are intertwined with the complex regulatory networks governing biofilm formation.

Broader Implications in Glycosylation Pathways

Beyond its role in microbial virulence, this compound is a fundamental building block in the glycosylation pathways of a diverse array of organisms, most notably in plants.

As a Sugar Donor for Glycosyltransferases in Diverse Organisms

This compound serves as the activated sugar donor for arabinosyltransferases, enzymes that catalyze the transfer of arabinose to various acceptor molecules. nih.gov This process, known as arabinosylation, is essential for the synthesis of a wide range of glycoconjugates, including glycoproteins and polysaccharides. ontosight.ai In plants, this compound is crucial for the biosynthesis of cell wall polysaccharides such as arabinans and arabinogalactans. ontosight.ai

The synthesis of this compound in plants primarily occurs in the Golgi apparatus through the epimerization of UDP-D-xylose by the enzyme UDP-D-xylose 4-epimerase. nih.gov This activated arabinose is then utilized by various glycosyltransferases to build complex carbohydrate structures. nih.govpnas.org For instance, in the green alga Volvox carteri, a membrane-bound this compound:hydroxyproline O-glycosyltransferase has been identified, which is responsible for arabinosylating hydroxyproline residues in peptides. core.ac.uk This highlights the conserved role of this compound as a sugar donor across different evolutionary lineages. Uridine diphosphate (B83284) glycosyltransferases (UGTs) are a large family of enzymes that can utilize a variety of UDP-sugars, including UDP-arabinose, to glycosylate a wide range of substrates. mdpi.commdpi.com

Formation of Arabinosylated Natural Products

This compound is a key substrate in the biosynthesis of a variety of arabinosylated natural products, which often possess important biological activities. nih.gov Glycosylation, including arabinosylation, can significantly alter the properties of natural products, affecting their solubility, stability, and bioactivity. acs.orgnih.gov

In plants, C-glycosyltransferases can utilize UDP-arabinose to produce C-arabinosylated flavones, a class of plant-originated glycoconjugates with potential therapeutic applications. researchgate.netnih.govresearchgate.net The engineering of biosynthetic pathways in microorganisms to produce these rare natural products is an active area of research, often requiring the introduction of a heterologous pathway for UDP-arabinose synthesis. researchgate.netnih.gov Furthermore, this compound is the donor for the arabinosylation of pentacyclic triterpenoids, a modification that has been shown to enhance their anticancer activities. acs.orgnih.gov The chemical synthesis of glycopeptides containing L-arabinosylated hydroxyproline, mimicking post-translationally modified plant peptide hormones, further underscores the importance of arabinosylation in biological signaling. wur.nl

Table 2: Examples of Arabinosylated Natural Products and their Precursor

| Natural Product Class | Precursor Sugar Donor | Biological Significance |

| Flavone C-arabinosides | This compound | Plant-derived compounds with various bioactivities. researchgate.netnih.gov |

| Arabinosylated Triterpenoids | This compound | Enhanced pharmacological properties, such as anticancer activity. acs.orgnih.gov |

| Arabinosylated Glycopeptides | This compound | Important for cell-to-cell communication and regulation in plants. wur.nl |

| Plant Cell Wall Polysaccharides | This compound | Structural components of plant cell walls, such as arabinans. ontosight.ai |

Genetic and Molecular Regulation of Udp L Arabinose Metabolism

Gene Families Encoding UDP-L-Arabinose Biosynthetic Enzymes

The biosynthesis of this compound and its derivatives is orchestrated by several key gene families. These families encode enzymes that catalyze specific steps in the metabolic pathways, from the initial epimerization of UDP-xylose to the formation of more complex arabinose-containing molecules.

In the plant kingdom, the MUR4 gene holds a pivotal role in the de novo synthesis of this compound. The mur4 mutant of Arabidopsis thaliana exhibits a significant 50% reduction in L-arabinose within its leaf cell wall material, a direct consequence of a partial defect in the 4-epimerization of UDP-D-xylose to this compound. nih.govnih.gov Through map-based cloning, the MUR4 gene was identified to encode a type-II membrane protein that shares sequence similarity with UDP-D-glucose 4-epimerases. nih.govnih.gov

Subsequent enzymatic assays confirmed that the MUR4 protein catalyzes the 4-epimerization of UDP-D-xylose to this compound. nih.govnih.gov This nucleotide sugar is the essential precursor utilized by glycosyltransferases for the arabinosylation of cell wall polysaccharides and proteoglycans. nih.govnih.gov Localization studies using MUR4-green fluorescent protein fusions in Arabidopsis have demonstrated that the MUR4 protein is targeted to the Golgi apparatus. nih.govnih.gov This co-localization with glycosyltransferases suggests a coordinated biosynthetic process for arabinosylated components of the cell wall. nih.gov

The Arabidopsis genome contains three putative protein-coding genes that exhibit over 76% sequence identity to MUR4. nih.govnih.gov The existence of these paralogs may account for the fact that mur4 plants are not completely deficient in the de novo synthesis of this compound, suggesting a degree of functional redundancy within this gene family. nih.govnih.gov

In Arabidopsis thaliana, the UDP-glucose 4-epimerase (UGE) gene family is instrumental in nucleotide sugar metabolism. While the Golgi-localized UDP-xylose 4-epimerase AtMUR4 is the primary contributor to this compound synthesis, cytosolic bifunctional UGEs, particularly AtUGE1 and AtUGE3, also play a significant role. nih.gov These enzymes possess UDP-xylose 4-epimerase (UXE) activity, enabling them to catalyze the conversion of UDP-xylose to this compound in the cytosol. nih.govlib4ri.ch

| Gene | Enzyme | Subcellular Localization | Primary Function | Mutant Phenotype |

|---|---|---|---|---|

| MUR4 (AtUXE1) | UDP-xylose 4-epimerase | Golgi apparatus | Major pathway for this compound synthesis | ~50% reduction in cell wall arabinose, dwarfism |

| AtUGE1 | Bifunctional UDP-glucose 4-epimerase / UDP-xylose 4-epimerase | Cytosol | Cytosolic synthesis of this compound | Enhances mur4 dwarf phenotype, further reduces arabinose content |

| AtUGE3 | Bifunctional UDP-glucose 4-epimerase / UDP-xylose 4-epimerase | Cytosol | Cytosolic synthesis of this compound | Enhances mur4 dwarf phenotype, further reduces arabinose content |

The Reversibly Glycosylated Protein (RGP) family, which is specific to plants, is essential for the interconversion of UDP-L-arabinopyranose (UDP-Arap) and UDP-L-arabinofuranose (UDP-Araf). pnas.orgnih.gov This conversion is critical because while UDP-Arap is the direct product of epimerization, L-arabinose is predominantly found in its furanose form in plant cell wall polymers. pnas.orgnih.gov In Arabidopsis thaliana, the RGP family comprises five closely related members. nih.gov

Enzymatic assays have confirmed that at least three of these RGPs function as this compound mutases. nih.gov These enzymes are located in the cytosol but tend to associate with the endomembrane system, particularly the cytosolic side of the Golgi apparatus. pnas.orgnih.gov Research has shown a distinct network of interactions between different RGP proteins in various plant organs. nih.gov

Knockout mutants of RGP1 and RGP2 in Arabidopsis display a significant reduction in total L-arabinose content in their cell walls, ranging from 12% to 31%. nih.gov The simultaneous downregulation of both RGP1 and RGP2 results in plants that are severely deficient in cell wall arabinose and exhibit profound developmental defects, underscoring the indispensable role of this gene family in plant development. nih.gov Furthermore, the murus5 mutant, which has a low cell wall arabinose phenotype, was found to harbor a defective allele of RGP2. nih.gov

In many Gram-negative bacteria, the modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N) confers resistance to polymyxin (B74138) antibiotics and cationic antimicrobial peptides. frontiersin.orgresearchgate.net The biosynthesis of the precursor, UDP-L-Ara4N, is governed by the genes of the arn operon (also known as pmr). frontiersin.orgresearchgate.netbiorxiv.org

The pathway initiates with the conversion of UDP-glucose to UDP-glucuronic acid. nih.gov The bifunctional enzyme ArnA then plays a central role. Its C-terminal domain catalyzes the oxidative decarboxylation of UDP-glucuronic acid to form a UDP-4-ketopentose intermediate. researchgate.netnih.gov Subsequently, the aminotransferase ArnB converts this intermediate to UDP-β-L-Ara4N. nih.govacs.org The N-terminal domain of ArnA then formylates UDP-β-L-Ara4N to produce UDP-L-Ara4FN. researchgate.netnih.gov

Following this, the glycosyltransferase ArnC transfers the L-Ara4FN moiety to an undecaprenyl phosphate (B84403) carrier on the inner membrane. biorxiv.org The product is then deformylated by ArnD. biorxiv.org Finally, the flippase ArnE/ArnF transports the undecaprenyl phosphate-L-Ara4N across the inner membrane, and the transferase ArnT attaches the L-Ara4N to lipid A. biorxiv.org The coordinated expression of these arn operon genes is crucial for the successful synthesis and transfer of L-Ara4N, providing a key mechanism for antibiotic resistance. frontiersin.orgacs.org

| Gene | Enzyme/Protein | Function |

|---|---|---|

| arnA | Bifunctional enzyme (decarboxylase/formyltransferase) | Catalyzes two steps: oxidative decarboxylation of UDP-glucuronic acid and formylation of UDP-β-L-Ara4N |

| arnB | Aminotransferase | Transaminates UDP-4-ketopentose to UDP-β-L-Ara4N |

| arnC | Glycosyltransferase | Transfers the L-Ara4FN moiety to undecaprenyl phosphate |

| arnD | Deformylase | Deformylates undecaprenyl phosphate-L-Ara4FN |

| arnE/F | Flippase | Transports undecaprenyl phosphate-L-Ara4N across the inner membrane |

| arnT | Transferase | Attaches L-Ara4N to lipid A |

Reversibly Glycosylated Protein (RGP) Gene Family

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of genes involved in L-arabinose metabolism is finely tuned by a variety of regulatory mechanisms. These ensure that the production of this compound and its derivatives is responsive to the cell's metabolic state and environmental cues.

The transcriptional regulation of L-arabinose utilization has been extensively studied in model organisms, revealing a diversity of regulatory strategies. In Escherichia coli, the AraC protein acts as both an activator and a repressor of the ara operons in response to L-arabinose levels. oup.comfrontiersin.org In contrast, in Bacillus subtilis and other Firmicutes, the GntR-family repressor AraR controls the expression of ara genes, with L-arabinose acting as an inhibitor of its DNA-binding activity. oup.comuniprot.orgnih.gov

More recently, a novel transcriptional regulator has been identified in the human gut bacterium Bacteroides thetaiotaomicron. nih.govnih.gov This regulator, designated BtAraR, belongs to the NrtR family of transcriptional regulators. nih.govnih.gov Through a combination of bioinformatics and experimental approaches, it was demonstrated that BtAraR controls the genes responsible for arabinose utilization, with L-arabinose functioning as a negative effector. nih.govnih.gov Structural studies of BtAraR have provided insights into the molecular mechanisms of its interaction with both DNA and the L-arabinose effector molecule, revealing how ligand binding induces a conformational change that prevents DNA binding. nih.govosti.gov

In the filamentous fungus Aspergillus nidulans, the regulation is even more complex, involving the interplay of multiple transcriptional activators. AraR, XlnR, and GalR are key regulators that respond to L-arabinose, D-xylose, and D-galactose, respectively. plos.org Interestingly, there is evidence of co-regulation, where AraR and XlnR not only control pentose (B10789219) catabolism but also influence the expression of genes in the D-galactose catabolic pathway, highlighting an intricate regulatory network. plos.org

Genetic Perturbation Studies and Phenotypic Analysis

Genetic manipulation of the genes involved in this compound metabolism has been instrumental in elucidating the in vivo functions of the encoded enzymes. Studies involving knockout and mutant alleles have revealed the critical roles these pathways play in plant development, particularly in the biosynthesis of cell wall polysaccharides.

Characterization of Knockout and Mutant Phenotypes (e.g., mur4, uge1 uge3, rgp mutants)

The characterization of Arabidopsis mutants with defects in this compound synthesis has provided significant insights into the de novo and salvage pathways. The murus4 (mur4) mutant, which has a defect in the Golgi-localized UDP-D-xylose 4-epimerase (UXE), was one of the first to be identified through a screen for altered cell wall monosaccharide composition. nih.govpnas.orgoup.com This mutant exhibits a significant reduction in L-arabinose in its cell walls. nih.govnih.gov While the mur4 mutant shows a strong phenotype, it is not completely deficient in L-arabinose, which is partly due to the existence of three other homologous genes in Arabidopsis with high sequence identity to MUR4. nih.gov

Reversibly Glycosylated Polypeptides (RGPs) are another class of enzymes crucial for arabinose metabolism. These proteins function as UDP-L-arabinopyranose mutases, converting UDP-L-arabinopyranose to UDP-L-arabinofuranose, the form predominantly incorporated into cell wall polymers. nih.govfrontiersin.orgoup.com Single knockout mutants of RGP1 or RGP2 in Arabidopsis show a significant reduction in total cell wall L-arabinose. nih.govuniprot.org The mur5 mutant, which is an allele of RGP2, also exhibits a low cell wall arabinose phenotype. nih.gov A double mutant of rgp1 and rgp2 is male gametophyte lethal, highlighting the essential role of these enzymes in pollen development. uniprot.orgnih.gov Concomitant downregulation of RGP1 and RGP2 leads to plants that are nearly devoid of cell wall L-arabinose and show severe developmental defects. nih.gov

Table 1: Summary of Phenotypes for Key Mutants in this compound Metabolism

| Mutant | Gene(s) Affected | Primary Enzyme Defect | Key Phenotypes | L-Arabinose Reduction | Reference(s) |

|---|---|---|---|---|---|

| mur4 | MUR4 (UXE1) | Golgi UDP-D-xylose 4-epimerase | Dwarf phenotype, reduced cell wall L-arabinose | ~50% in leaves | nih.govpnas.orgnih.govwhiterose.ac.uk |

| uge1 uge3 | UGE1, UGE3 | Cytosolic UDP-glucose/UDP-D-xylose 4-epimerase | No obvious phenotype, normal cell wall L-arabinose | None observed | pnas.orgoup.comnih.gov |

| mur4 uge1 uge3 | MUR4, UGE1, UGE3 | Golgi and Cytosolic UDP-D-xylose 4-epimerases | Enhanced dwarf phenotype compared to mur4 | Further reduction than mur4 | nih.govresearchgate.netresearchgate.net |

| rgp1 or rgp2 (mur5) | RGP1 or RGP2 | UDP-L-arabinopyranose mutase | Reduced cell wall L-arabinose | 12-31% | nih.govnih.gov |

| rgp1 rgp2 | RGP1 and RGP2 | UDP-L-arabinopyranose mutase | Male gametophyte lethal, severe developmental defects | Near complete loss | nih.govnih.gov |

Subcellular Localization and Protein Targeting

The biosynthesis of this compound and its subsequent utilization in polysaccharide synthesis is a spatially organized process, involving enzymes located in different subcellular compartments, primarily the cytosol and the Golgi apparatus.

Golgi-Localized Enzymes (e.g., AtMUR4)

The Golgi apparatus is a central hub for the synthesis of most cell wall polysaccharides. Key enzymes in the de novo synthesis of this compound are localized to the Golgi. AtMUR4, the major UDP-D-xylose 4-epimerase in Arabidopsis, is a type-II membrane protein that resides in the Golgi. nih.govnih.gov Its catalytic domain faces the Golgi lumen, which allows for the production of UDP-L-arabinopyranose at the site where it is needed for the synthesis of arabinosylated polysaccharides by Golgi-resident glycosyltransferases. pnas.orgnih.gov The localization of MUR4 to the Golgi has been confirmed through the expression of MUR4-green fluorescent protein (GFP) fusion constructs in Arabidopsis. nih.govnih.gov This co-localization of nucleotide sugar interconversion enzymes and glycosyltransferases within the Golgi appears to be a common theme in plant cell wall biosynthesis. nih.gov

Cytosolic Enzymes and Their Association with Endomembrane Systems (e.g., RGPs)

In contrast to the Golgi-localized MUR4, several other enzymes involved in this compound metabolism are found in the cytosol. The bifunctional UGE1 and UGE3 enzymes, which can convert UDP-D-xylose to UDP-L-arabinopyranose, are cytosolic. nih.govnih.govportlandpress.com

The Reversibly Glycosylated Polypeptides (RGPs), which catalyze the crucial conversion of UDP-L-arabinopyranose to UDP-L-arabinofuranose, are also primarily cytosolic proteins. nih.gov However, they exhibit a tendency to associate with the endomembrane system, particularly the cytosolic face of the Golgi apparatus. nih.govnih.govpnas.org This peripheral association with Golgi membranes is thought to be important for their function, placing the production of UDP-L-arabinofuranose in close proximity to the Golgi, from where it can be transported into the lumen for incorporation into polysaccharides. oup.compnas.org Studies using immunolocalization and fluorescent protein tagging in Arabidopsis have shown that RGPs can be found in both the cytoplasm and in punctate structures characteristic of the Golgi. nih.gov This dual localization suggests a dynamic process where RGPs may cycle between a soluble cytosolic pool and a membrane-associated state. nih.govfrontiersin.org

Table 2: Subcellular Localization of Key Enzymes in this compound Metabolism

| Enzyme/Protein | Gene(s) (Arabidopsis) | Function | Primary Subcellular Localization | Reference(s) |

|---|---|---|---|---|

| AtMUR4 | MUR4 | UDP-D-xylose 4-epimerase | Golgi apparatus (luminal) | nih.govnih.gov |

| AtUGE1 | UGE1 | UDP-glucose/UDP-D-xylose 4-epimerase | Cytosol | nih.govnih.govportlandpress.com |

| AtUGE3 | UGE3 | UDP-glucose/UDP-D-xylose 4-epimerase | Cytosol | nih.govnih.govportlandpress.com |

| AtRGP1 | RGP1 | UDP-L-arabinopyranose mutase | Cytosol, peripheral Golgi association | nih.govuniprot.orgnih.gov |

| AtRGP2 | RGP2 | UDP-L-arabinopyranose mutase | Cytosol, peripheral Golgi association | nih.govnih.gov |

Advanced Methodologies for Udp L Arabinose Research

Enzymatic Synthesis and Chemo-Enzymatic Approaches

The generation of UDP-L-arabinose for research purposes has moved beyond reliance on extraction from natural sources, which is often inefficient. Modern approaches leverage the specificity of enzymes, sometimes in combination with chemical synthesis steps, to produce pure, active forms of the nucleotide sugar.

Preparative Scale Production of this compound for Research

Access to significant quantities of this compound is essential for a range of studies, including enzyme kinetics, structural analysis, and glycoengineering. Chemo-enzymatic methods have been developed to facilitate preparative-scale synthesis, effectively bypassing the need for complex chemical protection strategies. nih.govnih.gov A key strategy involves the chemical synthesis of L-arabinose-1-phosphate from L-arabinose, which then serves as a substrate for a promiscuous UDP-sugar pyrophosphorylase (USP). nih.govfrontiersin.org This enzyme catalyzes the formation of the UDP-sugar from the corresponding sugar-1-phosphate and UTP.

This facile, multi-step procedure leverages the broad substrate tolerance of specific pyrophosphorylases, such as those from Arabidopsis thaliana (AtUSP) or Bifidobacterium longum (BLUSP), to achieve asymmetric induction and generate the biologically relevant anomer with high stereopurity. nih.govescholarship.org This approach not only enables the production of this compound but also related epimers like UDP-α-D-xylose, making it a versatile tool for glycoscience research. nih.govfrontiersin.org The yields for these preparative-scale syntheses can be substantial, providing tens to hundreds of milligrams of the final product. escholarship.org

Table 1: Key Enzymes in Preparative Chemo-Enzymatic Synthesis of this compound

| Enzyme | Source Organism | Role in Synthesis | Reference |

|---|---|---|---|

| UDP-sugar pyrophosphorylase (USP) | Arabidopsis thaliana, Bifidobacterium infantis | Catalyzes the formation of this compound from L-arabinose-1-phosphate and UTP. nih.govnih.gov | nih.govnih.gov |

| Glucuronokinase (AtGlcAK) | Arabidopsis thaliana | Can phosphorylate various uronic acids, showcasing promiscuity that is leveraged in related UDP-sugar syntheses. escholarship.org | escholarship.org |

Development of Enzyme Cascade Systems for Efficient Synthesis

To improve efficiency and reduce costs associated with substrate production, researchers have engineered multi-enzyme cascade systems, often referred to as one-pot multi-enzyme (OPME) systems. nih.gov These systems integrate several enzymatic reactions in a single vessel to convert an inexpensive starting material, like sucrose (B13894), into the high-value this compound product. acs.org

A notable example is a four-enzyme cascade designed for this compound regeneration. acs.org This system efficiently transforms sucrose into this compound while recycling the UDP moiety, which is critical for cost-effectiveness. acs.org The cascade begins with the conversion of sucrose and UDP to UDP-glucose, which then undergoes a series of enzymatic transformations to yield the final product. acs.org Such integrated systems are highly valuable for applications like the glycosylation of natural products, where a constant supply of the activated sugar donor is required. acs.org

Table 2: Example of a Four-Enzyme Cascade for this compound Synthesis

| Step | Enzyme | Function | Reference |

|---|---|---|---|

| 1 | Sucrose Synthase | Converts sucrose and UDP into UDP-glucose and fructose. | acs.org |

| 2 | UDP-Glucose Dehydrogenase | Oxidizes UDP-glucose to UDP-α-D-glucuronic acid. | acs.org |

| 3 | UDP-α-D-glucuronic acid Decarboxylase | Decarboxylates UDP-α-D-glucuronic acid to form UDP-α-D-xylose. | acs.org |

Analytical Techniques for this compound and Metabolite Profiling

The detection, quantification, and structural confirmation of this compound and its related metabolites in biological samples are accomplished using a suite of powerful analytical techniques. news-medical.net These methods are crucial for understanding the metabolic pathways, enzyme kinetics, and cellular roles of this nucleotide sugar.

Chromatographic Separations (e.g., High-Performance Anion-Exchange Chromatography, TLC)

High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a cornerstone technique for the analysis of carbohydrates and their derivatives, including nucleotide sugars. chromatographyonline.com This method excels at separating structurally similar and anionic compounds. nih.gov

HPAEC has been successfully employed to separate this compound from its direct precursor and epimer, UDP-D-xylose. acs.org The separation is typically achieved on a specialized column, such as a CarboPac PA1, using a gradient of a salt like potassium acetate (B1210297) or sodium acetate. chromatographyonline.comacs.org This allows for the precise monitoring of enzymatic reactions, such as the epimerization of UDP-D-xylose to this compound, by quantifying the substrate and product over time. acs.org While Thin-Layer Chromatography (TLC) can also be used for qualitative analysis, HPAEC provides superior resolution and quantitative accuracy. core.ac.uk

Table 3: Typical Chromatographic Conditions for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Performance Anion-Exchange Chromatography (HPAEC) | chromatographyonline.comacs.org |

| Column | CarboPac PA1 | acs.org |

| Mobile Phase | A linear gradient of potassium acetate or sodium acetate in buffer. chromatographyonline.comacs.org | chromatographyonline.comacs.org |

| Detection | Pulsed Amperometric Detection (PAD) or UV-Vis at ~255-262 nm. chromatographyonline.comacs.org | chromatographyonline.comacs.org |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. nih.gov One-dimensional ¹H-NMR provides characteristic signals that can be used to identify the compound and distinguish it from its isomers. For instance, the anomeric proton of the β-anomer of this compound has a distinct chemical shift (δ ≈ 5.42 ppm) compared to that of the α-anomer of UDP-D-xylose (δ ≈ 5.38 ppm).

Real-time ¹H-NMR spectroscopy has been used to provide unequivocal evidence for the enzymatic conversion of UDP-glucuronic acid to UDP-α-D-xylose and subsequently to UDP-β-L-arabinose. nih.gov In addition to proton NMR, ³¹P NMR is valuable for studying the phosphate (B84403) groups and can be used in positional isotope exchange (PIX) experiments to investigate reaction mechanisms. acs.org

Table 4: Key ¹H-NMR Chemical Shifts for Distinguishing this compound

| Compound | Anomeric Proton | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| This compound | β-anomer | ~5.42 |

Isotopic Labeling for Pathway Elucidation and Flux Analysis

Isotopic labeling is a powerful strategy used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. silantes.com In the context of this compound research, stable and radioactive isotopes are used to differentiate between the de novo and salvage pathways of its synthesis and to probe enzymatic mechanisms.

To track the flux through the salvage pathway, ¹⁴C-labeled L-arabinose can be supplied to a biological system, and the incorporation of the label into the this compound pool is monitored. To investigate the mechanism of the UDP-D-xylose 4-epimerase, which catalyzes the de novo synthesis step, ¹⁸O-labeling can be utilized. For example, ¹⁸O can be introduced into UDP-D-xylose, and its transfer to this compound during the epimerization reaction can be tracked to understand the stereochemistry of the conversion. acs.org These labeling experiments, often combined with mass spectrometry or NMR, provide deep insights into metabolic regulation and enzyme function. acs.orgsilantes.com

Table 5: Isotopic Labeling Strategies in this compound Research

| Isotope | Labeled Precursor | Research Application | Analytical Method | Reference |

|---|---|---|---|---|

| ¹⁴C | ¹⁴C-L-arabinose | Tracing the flux through the salvage pathway of this compound synthesis. | Scintillation counting, chromatography |

Molecular Biology and Genetic Engineering Techniques

Molecular and genetic approaches have been pivotal in identifying and functionally characterizing the enzymes responsible for this compound biosynthesis.

Gene Cloning, Expression, and Recombinant Protein Production

The isolation and characterization of genes encoding enzymes in the this compound pathway are foundational to understanding its regulation and function. A key example is the map-based cloning of the MUR4 gene from Arabidopsis thaliana. nih.govnih.gov This gene was identified as encoding a UDP-D-xylose 4-epimerase, the enzyme that catalyzes the conversion of UDP-D-xylose to this compound. nih.govnih.gov

To confirm the function of such genes, they are often cloned into expression vectors and introduced into heterologous systems like the yeast Pichia pastoris or the bacterium Escherichia coli to produce large quantities of the corresponding protein. nih.govoup.com For instance, the MUR4 protein was expressed in Pichia pastoris to perform enzyme assays that confirmed its UDP-D-xylose 4-epimerase activity. nih.govnih.gov Similarly, enzymes from the arabinose salvage pathway, such as UDP-sugar pyrophosphorylases from Arabidopsis thaliana and Bifidobacterium infantis, have been produced as recombinant proteins to study their substrate specificity and potential for chemo-enzymatic synthesis of this compound. frontiersin.org This approach allows for detailed biochemical characterization of enzyme kinetics and substrate requirements in a controlled, in vitro setting, free from the complexities of the cellular environment.

| Gene/Enzyme | Organism of Origin | Expression System | Purpose of Recombinant Production |

| MUR4 (UDP-D-xylose 4-epimerase) | Arabidopsis thaliana | Pichia pastoris | Functional characterization and enzyme assays. nih.govnih.gov |

| UDP-sugar pyrophosphorylase | Arabidopsis thaliana | Escherichia coli | Substrate evaluation for chemo-enzymatic synthesis. oup.comfrontiersin.org |

| UDP-sugar pyrophosphorylase | Bifidobacterium infantis | Escherichia coli | Substrate evaluation for chemo-enzymatic synthesis. frontiersin.org |

| SmUxs1 (UDP-xylose synthase) | Sinorhizobium meliloti | Escherichia coli | Functional studies and inhibition assays. nih.gov |

| SmUxe (UDP-xylose 4-epimerase) | Sinorhizobium meliloti | Escherichia coli | Functional studies. nih.gov |

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful technique used to probe the relationship between an enzyme's structure and its catalytic function. By systematically replacing specific amino acids in the protein sequence, researchers can identify residues crucial for substrate binding and catalysis.

This approach has been applied to carbohydrate epimerases to understand the determinants of their substrate specificity. ugent.be For example, studies on UDP-galactose 4-epimerase from E. coli involved mutating key residues like Tyrosine 149 and Serine 124. acs.org Analysis of these mutants, such as Y149F and S124A, revealed their significant roles in the catalytic mechanism, with mutations leading to drastically reduced enzyme activity. acs.org In human UDP-xylose synthase (hUXS), which is structurally similar to epimerases, residues like Glu120 and Arg277 were identified as catalytically important. nih.gov Replacing these residues with those found in a related epimerase altered the enzyme's product profile, providing insight into what controls the decarboxylation reaction. nih.gov Such studies are crucial for understanding how enzymes like UDP-D-xylose 4-epimerase achieve their specific reaction, distinguishing them from other closely related epimerases in the cell. ugent.be

| Enzyme | Organism | Mutated Residue(s) | Key Finding |

| E. coli UDP-galactose 4-epimerase | Escherichia coli | Y149F, S124A | Revealed the critical role of Tyr 149 and Ser 124 in catalysis, with mutations causing a >99.9% loss of activity. acs.org |

| Human UDP-xylose synthase (hUXS) | Homo sapiens | E120S, N176T, R277T | Altered the reaction outcome, demonstrating the importance of these residues in preventing epimerization and ensuring decarboxylation. nih.gov |

| UDP-glucuronic acid 4-epimerase (UGAE) | Bacillus cereus | Various active site residues | Attempted to switch substrate specificity from UDP-glucuronic acid to UDP-glucose by mimicking the active site of a UDP-glucose 4-epimerase. ugent.be |

Immunological and Microscopic Approaches

Visualizing the products and the enzymes of the this compound pathway within the complex architecture of the cell is essential for understanding their biological context. Immunological and microscopic techniques provide the means to achieve this localization.

Immunolocalization of Arabinan (B1173331) and other Arabinose-Containing Glycans

Since this compound is the direct precursor for arabinose residues in cell wall polymers, tracking the location of these polymers provides indirect evidence of where this compound is utilized. This is achieved using monoclonal antibodies that specifically recognize and bind to arabinose-containing glycan structures.

A widely used antibody in this field is LM6, which specifically binds to (1→5)-α-L-arabinan chains found in the pectic polysaccharide rhamnogalacturonan I. oup.comnih.gov By applying LM6 to tissue sections and visualizing the antibody with a fluorescent tag, researchers can map the distribution of arabinans within different cell types and cell wall layers. For example, immunolocalization studies have been used to examine the distribution of arabinans and other pectins in the pollen tubes of Actinidia deliciosa (kiwifruit) and in the reproductive structures of Trithuria submersa. oup.comnih.gov These studies have revealed dynamic changes in pectin (B1162225) composition during plant development and have helped to elucidate the roles of these arabinose-containing polysaccharides in processes like pollen germination and seed development. oup.comnih.gov Similar techniques have been used to study changes in arabinan distribution during fruit ripening and in response to pathogen infection. scionresearch.comresearchgate.net

Cell and Subcellular Imaging to Determine Enzyme Localization

To directly determine where this compound is synthesized, researchers must pinpoint the location of the biosynthetic enzymes within the cell. A common and powerful technique for this is the creation of fusion proteins, where the enzyme of interest is genetically fused to a fluorescent reporter protein, such as Green Fluorescent Protein (GFP).

This strategy was successfully used to determine the subcellular localization of the MUR4 enzyme in Arabidopsis. nih.govnih.gov By expressing a MUR4-GFP fusion protein in Arabidopsis protoplasts, researchers observed that the fluorescence signal co-localized with markers for the Golgi apparatus. nih.govnih.govnih.gov This provided conclusive evidence that the final step of de novo this compound synthesis occurs in the Golgi lumen, placing the production of this nucleotide sugar at the site where it is required by glycosyltransferases for polysaccharide assembly. nih.govfrontiersin.org This colocalization of nucleotide sugar interconversion enzymes with glycosyltransferases within the Golgi appears to be a more widespread phenomenon in plants. nih.gov In contrast, other enzymes like the UDP-arabinopyranose mutases (RGPs), which interconvert UDP-arabinopyranose to UDP-arabinofuranose, have been localized to the cytosol, highlighting the complex spatial organization of the complete arabinose metabolic network. researchgate.netnih.gov

Biotechnological Applications and Engineering of Udp L Arabinose Pathways

Glycoengineering for Enhanced Bioactive Compounds

Glycoengineering, the targeted modification of glycosylation patterns, can significantly enhance the properties of bioactive molecules. The addition of arabinose to these compounds, a process known as arabinosylation, is made possible by the availability of UDP-L-arabinose.

Production of Arabinosylated Natural Products (e.g., Pentacyclic Triterpenoids)

The attachment of arabinose to natural products like pentacyclic triterpenoids can improve their solubility, stability, and biological activity. nih.govnih.govresearchgate.net Triterpenoid (B12794562) saponins, for instance, exhibit a wide range of pharmacological effects, including anti-inflammatory, antifungal, and anticancer activities. nih.gov The glycosylation of these molecules is a critical step in their biosynthesis and is catalyzed by UDP-glycosyltransferases (UGTs), which use UDP-sugars like this compound as donors. nih.govnih.govresearchgate.net

Researchers have successfully engineered metabolic pathways in microorganisms like Saccharomyces cerevisiae to produce arabinosylated pentacyclic triterpenoids. nih.govgoogle.com For example, a UGT from Medicago truncatula, UGT73F3, has been shown to arabinosylate the triterpenoid betulinic acid. nih.gov To improve the efficiency of this process, a this compound regeneration system was constructed, involving a four-enzyme cascade that converts sucrose (B13894) into this compound. nih.gov This system not only provides the necessary sugar donor but also recycles the UDP byproduct. The resulting arabinosylated betulinic acid derivative demonstrated significantly higher anticancer activity in vitro compared to the non-glycosylated form. nih.gov

Similarly, the production of the rare oleanane-type ginsenoside Ro in engineered yeast was achieved by introducing an artificial glycosylation pathway. google.com This highlights the potential of using engineered microbial systems to produce valuable and complex natural product derivatives.

| Engineered Host | Natural Product Class | Glycosyl Donor | Key Enzymes | Outcome |

| Saccharomyces cerevisiae | Pentacyclic Triterpenoids | This compound | UGT99D1, Sucrose synthase, UDP-Glc dehydrogenase, UDP-α-D-glucuronic acid decarboxylase, UDP-Glc 4-epimerase | Enhanced anticancer activity of arabinosylated betulinic acid. nih.gov |

| Saccharomyces cerevisiae | Oleanane-type Ginsenosides | This compound | Artificial glycosylation pathway | Production of rare ginsenoside Ro. google.com |

Manipulation of Plant Biomass Composition

The composition of plant cell walls is a key determinant of their utility in various applications, from animal feed to biofuel production. This compound is a precursor for the synthesis of arabinose-containing polysaccharides, which are major components of the plant cell wall. oup.com

Improving Digestibility and Biorefinery Potential

Lignocellulosic biomass is a promising renewable resource for the production of biofuels and other bio-based products. eudp.dk However, the complex structure of plant cell walls makes them resistant to enzymatic degradation, a challenge known as biomass recalcitrance. nih.govresearchgate.net Arabinose-containing polymers, such as arabinoxylans, contribute to this recalcitrance. nih.govnih.gov

By manipulating the biosynthetic pathways of this compound, it is possible to alter the arabinose content of plant cell walls and thereby improve their digestibility. For example, down-regulating the expression of UDP-arabinopyranose mutase (UAM), an enzyme that converts UDP-arabinopyranose to UDP-arabinofuranose, has been shown to reduce the arabinose content in the cell walls of switchgrass and Brachypodium distachyon. nih.govnih.govresearchgate.net In some cases, this reduction in arabinose has been linked to an increase in the efficiency of enzymatic saccharification, which is the process of breaking down complex carbohydrates into simple sugars for fermentation. researchgate.netresearchgate.netfrontiersin.org

In rice, mutagenesis of UDP-xylose epimerase and xylan (B1165943) arabinosyl-transferase, enzymes involved in arabinose metabolism, also led to decreased arabinose content and improved saccharification of the straw. researchgate.net These genetic modifications can lead to a less cross-linked and more accessible cell wall structure, making the biomass a more efficient feedstock for biorefineries. researchgate.netuni-saarland.de

| Plant Species | Targeted Gene/Enzyme | Effect on Cell Wall | Impact on Digestibility/Biorefinery Potential |

| Brachypodium distachyon | UDP-arabinopyranose mutase (BdRGP1) | Decreased arabinose content. nih.govresearchgate.netfrontiersin.org | Nearly twofold increase in released carbohydrates after xylanase treatment. nih.govresearchgate.net |

| Switchgrass | UDP-arabinomutase (PvUAM1) | Decreased arabinose, increased lignin (B12514952) and cellulose (B213188). nih.govresearchgate.netresearchgate.net | Unchanged enzymatic saccharification efficiency. nih.govresearchgate.net |

| Rice | UDP-xylose epimerase (uxe1uxe2), xylan arabinosyl-transferase (xat2xat3) | Decreased arabinose content. researchgate.net | Improved saccharification efficiency. researchgate.net |

Development of Novel Antimicrobial Strategies

The rise of antibiotic-resistant bacteria is a major global health threat. The unique biochemical pathways in bacteria, such as those involved in cell wall synthesis, present attractive targets for the development of new antimicrobial drugs.

Targeting Bacterial UDP-L-Ara4N Biosynthesis Pathways

In many Gram-negative bacteria, the outer membrane contains lipopolysaccharide (LPS), a molecule that is crucial for bacterial survival and virulence. acs.orgnih.govnih.gov Some pathogenic bacteria modify their LPS with 4-amino-4-deoxy-L-arabinose (L-Ara4N), a sugar derived from this compound. acs.orgnih.govnih.govrcsb.orgnih.govacs.org This modification alters the charge of the bacterial surface, providing resistance against cationic antimicrobial peptides (CAMPs) produced by the host immune system and polymyxin (B74138) antibiotics. acs.orgnih.govrcsb.orgnih.govacs.orgbiorxiv.orgnih.govsinica.edu.tw

The biosynthesis of L-Ara4N is therefore a critical pathway for bacterial defense and a promising target for new antimicrobial therapies. acs.orgnih.govrcsb.orgnih.govacs.orgontosight.ainih.gov The enzymes involved in this pathway are encoded by the arn operon. researchgate.netmdpi.com By inhibiting these enzymes, it is possible to render resistant bacteria susceptible to existing antibiotics and the host's immune response. acs.orgrcsb.orgacs.orgontosight.ai

Key enzymatic targets in this pathway include:

ArnA : A bifunctional enzyme that catalyzes the initial step in the pathway, the oxidative decarboxylation of UDP-glucuronic acid, and a subsequent formyltransferase reaction. nih.govnih.govmdpi.com Inhibiting either of ArnA's domains would block the entire pathway. nih.gov

ArnB : A transaminase that synthesizes UDP-L-Ara4N from a keto-sugar intermediate. rcsb.orgnih.govacs.orgontosight.ai The structure of ArnB has been studied to aid in the design of specific inhibitors. rcsb.orgnih.govacs.org

ArnC : An integral membrane glycosyltransferase that attaches the formylated L-Ara4N to a lipid carrier in the bacterial membrane. biorxiv.org

Developing inhibitors against these enzymes is an active area of research aimed at overcoming antibiotic resistance in pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. rcsb.orgnih.govacs.orgsinica.edu.tw

| Bacterial Enzyme Target | Function in L-Ara4N Pathway | Potential Impact of Inhibition |

| ArnA | Oxidative decarboxylation and formyltransfer. nih.govnih.govmdpi.com | Blockade of the entire L-Ara4N biosynthesis pathway. nih.gov |

| ArnB | Transamination to form UDP-L-Ara4N. rcsb.orgnih.govacs.orgontosight.ai | Prevents formation of the key sugar nucleotide. rcsb.orgnih.govacs.org |

| ArnC | Transfer of L-Ara4N to a lipid carrier. biorxiv.org | Disrupts the association of L-Ara4N with the bacterial membrane. biorxiv.org |

Enzyme-Based Biocatalysis for Nucleotide Sugar Production

The synthesis of nucleotide sugars, including this compound, is fundamental for various biotechnological applications. Enzyme-based biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high specificity and efficiency under mild reaction conditions. These enzymatic approaches are crucial for producing complex molecules like this compound, which is an essential precursor for the biosynthesis of cell wall polysaccharides, glycoproteins, and glycolipids in plants and bacteria. ontosight.ai The de novo biosynthetic pathway to this compound typically involves the conversion of UDP-D-xylose by the enzyme UDP-D-xylose 4-epimerase. lib4ri.chnih.gov In plants like Arabidopsis, this conversion is primarily carried out by Golgi-localized enzymes such as MUR4. lib4ri.chnih.gov Another significant route involves the salvage pathway where L-arabinose is phosphorylated by an arabinokinase and then converted to this compound by a UDP-sugar pyrophosphorylase (USP). frontiersin.orgnih.gov Biocatalytic strategies leverage these naturally occurring enzymes, often through recombinant expression, to enable the controlled and scalable production of nucleotide sugars. acs.orgnih.gov

Expanding Access to Stereopure Nucleotide Sugars on a Preparative Scale

One prominent and facile method involves a three-step chemoenzymatic process. frontiersin.orgnih.gov This approach begins with the chemical synthesis of L-arabinose-1-phosphate from L-arabinose. researchgate.net The resulting sugar-1-phosphate is then used as a substrate for a recombinant UDP-sugar pyrophosphorylase (USP), which catalyzes the formation of this compound in the presence of UTP. nih.govfrontiersin.org This method successfully bypasses the need for complex protection-deprotection steps typical of purely chemical syntheses and leverages the enzyme's stereoselectivity to produce the biologically active anomer. frontiersin.orgresearchgate.net Researchers have successfully employed USPs from sources like Arabidopsis thaliana and Bifidobacterium infantis for this purpose, demonstrating the expansion of this method to a preparative scale. nih.govnih.govfrontiersin.org

Another effective enzymatic strategy for producing this compound is through the epimerization of the more readily available UDP-D-xylose. nih.gov This reaction is catalyzed by UDP-D-xylose 4-epimerases. nih.gov Enzyme preparations from various sources have been utilized to achieve this conversion. For example, an enzyme preparation from wheat germ has been used to generate UDP-β-L-arabinopyranose from UDP-D-xylose, providing an efficient method for preparing both non-radioactive and radiolabeled forms of the nucleotide sugar. nih.gov Similarly, the UDP-D-xylose 4-epimerase (HS:15.17) from Campylobacter jejuni has been characterized and shown to effectively catalyze the interconversion of UDP-α-D-xylose and UDP-β-L-arabinopyranose. nih.gov In Arabidopsis thaliana, the MUR4 protein, a Golgi-localized UDP-d-Xylose 4-epimerase, is a key enzyme in the de novo synthesis of this compound and its expression has been used to confirm its catalytic function. nih.gov

These biocatalytic and chemoenzymatic approaches are pivotal in overcoming the supply bottleneck for rare nucleotide sugars, thereby facilitating advancements in glycoengineering and the synthesis of complex carbohydrates. frontiersin.orgacs.org

Table 1: Enzymes Used in the Biocatalytic Production of this compound

| Enzyme | Source Organism | Substrate(s) | Product | Scale/Application | Reference(s) |

|---|---|---|---|---|---|

| UDP-sugar pyrophosphorylase (USP) | Arabidopsis thaliana | L-arabinose-1-phosphate, UTP | UDP-β-L-arabinose | Preparative scale | frontiersin.org, nih.gov, nih.gov |

| UDP-sugar pyrophosphorylase (USP) | Bifidobacterium infantis | L-arabinose-1-phosphate, UTP | UDP-β-L-arabinose | Preparative scale | frontiersin.org, nih.gov, nih.gov |

| UDP-xylose-4-epimerase | Wheat germ | UDP-D-xylose | UDP-β-L-arabinopyranose | Lab-scale synthesis | nih.gov |

| UDP-D-xylose 4-epimerase (MUR4) | Arabidopsis thaliana | UDP-D-xylose | This compound | De novo biosynthesis | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| UDP-D-xylose |

| Uridine triphosphate (UTP) |

| L-arabinose-1-phosphate |

| L-arabinose |

| UDP-β-L-arabinopyranose |

| UDP-α-D-xylose |

| UDP-β-L-arabinofuranose |

| UDP-α-D-glucose |

| Glucose-1-phosphate |

| UDP-glucuronic acid |

| UDP-4-keto-arabinose |

Future Directions and Research Perspectives in Udp L Arabinose Studies

Unraveling Undiscovered Metabolic Pathways and Alternative Conversions

While the primary routes of UDP-L-arabinose synthesis are established, the existence of alternative and yet-to-be-discovered metabolic pathways remains an active area of investigation. In plants, the main pathway for generating UDP-L-arabinopyranose (UDP-L-Arap) involves the C-4 epimerization of UDP-D-xylose (UDP-Xyl) by UDP-Xyl 4-epimerases (UXEs). nih.gov This conversion occurs in both the Golgi apparatus and the cytosol. nih.gov However, researchers are exploring the possibility of a UDP-galacturonic acid (UDP-GalA) decarboxylase that could form UDP-L-Arap from UDP-GalA, although such an enzyme has not yet been identified in plants. nih.govontosight.ai

Another key area of future research is the elucidation of the complete salvage pathway for L-arabinose. Free L-arabinose, released from the degradation of L-arabinose-containing molecules, is recycled to form UDP-L-Arap. nih.gov This pathway involves the phosphorylation of L-arabinose to L-arabinose-1-phosphate, followed by its conversion to UDP-L-Arap. nih.govfrontiersin.org Understanding the enzymes and regulation of this salvage pathway is crucial for a complete picture of L-arabinose homeostasis.

Furthermore, in some bacteria, this compound is a precursor for the synthesis of UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N), a modification of lipid A that confers resistance to certain antibiotics. uniprot.orgnih.govuniprot.orgresearchgate.net The pathway involves the conversion of this compound to UDP-4-keto-arabinose, followed by a transamination reaction. uniprot.orguniprot.orgresearchgate.net Further exploration of this and other microbial pathways could reveal novel enzymatic reactions and metabolic conversions of this compound.

Comprehensive Functional Genomics Approaches for this compound Metabolism

The application of comprehensive functional genomics is set to revolutionize our understanding of this compound metabolism. Techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in identifying and characterizing the genes, proteins, and metabolites involved in this compound synthesis, transport, and utilization.

For instance, transcriptomic studies in plants like Arabidopsis thaliana have already helped identify genes encoding key enzymes such as UDP-D-xylose 4-epimerase (e.g., MUR4) and UDP-sugar pyrophosphorylase, which are involved in this compound metabolism. mdpi.comnih.gov Future studies using single-cell transcriptomics could provide a more granular view of the cell-type-specific expression of these genes, revealing how this compound metabolism is tailored to the functions of different tissues and cell types. researchgate.net

Mutant screens and reverse genetics approaches will continue to be vital for dissecting the functions of specific genes. For example, studies on Arabidopsis mutants with defects in UDP-xylose-4-epimerase (mur4) have demonstrated the importance of this enzyme in providing this compound for cell wall biosynthesis. nih.gov Combining these genetic approaches with detailed metabolic profiling will enable researchers to uncover the precise roles of different enzymes and pathways in maintaining this compound pools and their downstream products.

Advanced Structural and Mechanistic Investigations of Novel Enzymes